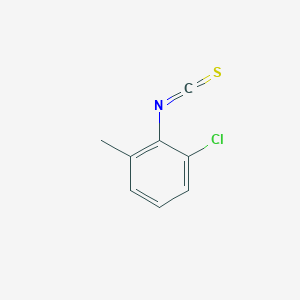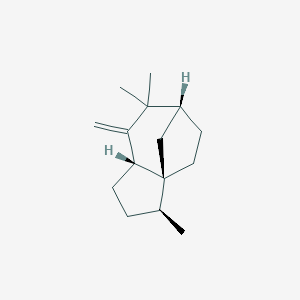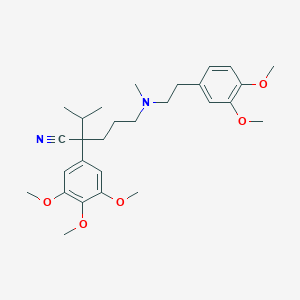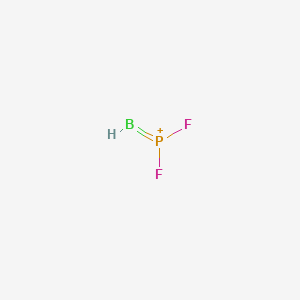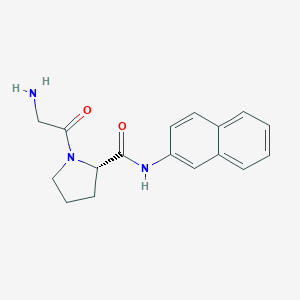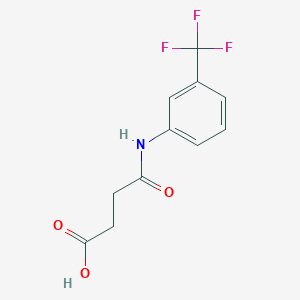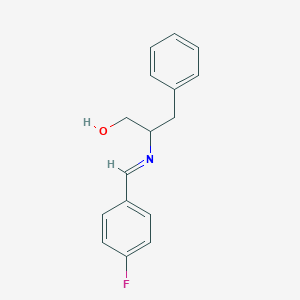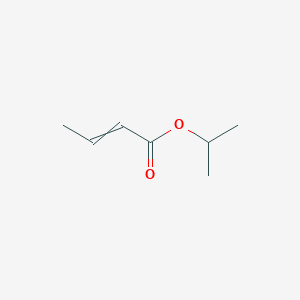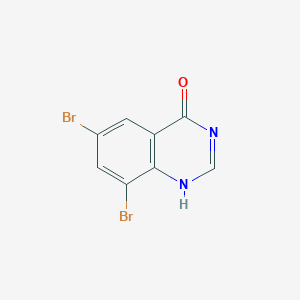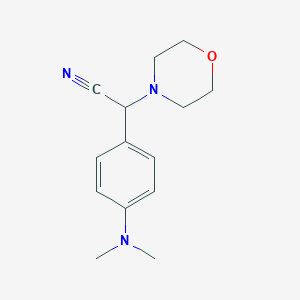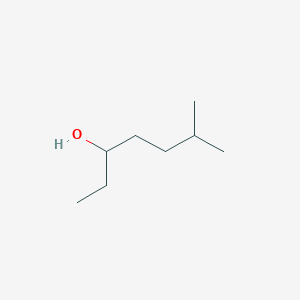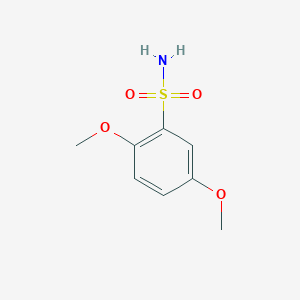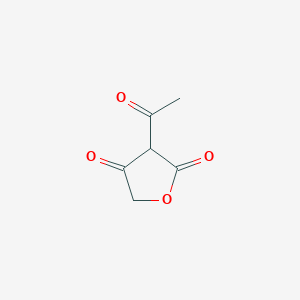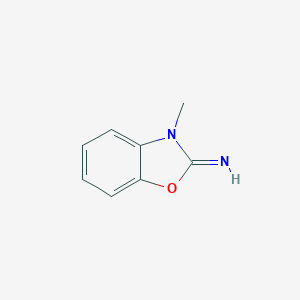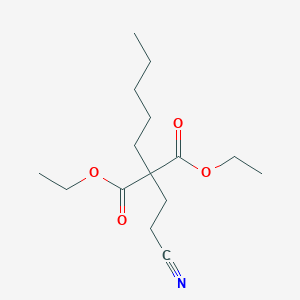
Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester, also known as diethyl pentylmalonate, is a chemical compound that is widely used in scientific research. This molecule is a derivative of malonic acid and is commonly used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. This molecule can undergo nucleophilic addition reactions with various electrophiles, such as alkyl halides and carbonyl compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate. However, it is considered to be a relatively safe compound with low toxicity. It is not known to have any significant effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl pentylmalonate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also easy to handle and store. However, one limitation of this compound is that it is not very reactive and requires strong acid catalysts to undergo chemical reactions.
Orientations Futures
There are several future directions for research on Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate. One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the use of Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate as a building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, research could be conducted to better understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Méthodes De Synthèse
Diethyl pentylmalonate can be synthesized through the reaction of malonic acid with pentyl alcohol and Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester sulfate. This reaction results in the formation of Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate and ethanol as a byproduct. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Applications De Recherche Scientifique
Diethyl pentylmalonate is widely used in scientific research as a building block in the synthesis of various organic compounds. It is commonly used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This molecule is also used as a precursor in the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines.
Propriétés
Numéro CAS |
18755-33-4 |
|---|---|
Nom du produit |
Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester |
Formule moléculaire |
C15H25NO4 |
Poids moléculaire |
283.36 g/mol |
Nom IUPAC |
diethyl 2-(2-cyanoethyl)-2-pentylpropanedioate |
InChI |
InChI=1S/C15H25NO4/c1-4-7-8-10-15(11-9-12-16,13(17)19-5-2)14(18)20-6-3/h4-11H2,1-3H3 |
Clé InChI |
MDPMDEQKQHCPNA-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCC#N)(C(=O)OCC)C(=O)OCC |
SMILES canonique |
CCCCCC(CCC#N)(C(=O)OCC)C(=O)OCC |
Autres numéros CAS |
18755-33-4 |
Synonymes |
Propanedioic acid, (2-cyanoethyl)pentyl-, diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



